2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidin-4-one core and a hydroxymethyl oxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of a suitable pyrimidine derivative with an oxolan ring precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different physical and chemical properties, making them useful for diverse applications .
Scientific Research Applications
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antiviral and anticancer agent, due to its ability to inhibit key enzymes and pathways involved in disease progression.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in the treatment of diseases like cancer and viral infections .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-hydroxy-5-(hydroxymethyl)pyrimidine: Shares a similar pyrimidine core but lacks the oxolan ring.
4-amino-5-(hydroxymethyl)-2-methylpyrimidine: Contains a similar hydroxymethyl group but differs in the substitution pattern on the pyrimidine ring.
Uniqueness
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its combination of a pyrrolo[2,3-d]pyrimidin-4-one core and a hydroxymethyl oxolan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Biological Activity
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, which combines a pyrrolo[2,3-d]pyrimidin core with a dihydroxy oxolan ring, suggests significant implications for drug development and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C11H14N4O4
- Molecular Weight : 266.25 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidin framework that is known for its diverse biological activities, particularly in the context of kinase inhibition and anti-cancer properties.
1. Kinase Inhibition
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit kinase inhibitory activity. For instance, studies on similar compounds have shown their effectiveness against various kinases involved in cancer progression. This suggests that this compound may also possess this property, potentially acting as a therapeutic agent in oncology.
2. Antiviral Activity
There is emerging evidence that related compounds exhibit antiviral properties. The structural features of this compound may enhance its interaction with viral enzymes or host cell receptors, providing a basis for antiviral drug development.
3. Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activities, which are crucial in preventing oxidative stress-related diseases. The hydroxymethyl group in the oxolan ring may contribute to these antioxidant effects by scavenging free radicals or modulating oxidative pathways.
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study evaluating the kinase inhibitory potential of pyrido[2,3-d]pyrimidine derivatives found that certain modifications significantly enhanced their efficacy against specific kinases associated with tumor growth (NCT03743350). This highlights the therapeutic potential of structurally related compounds like this compound in cancer treatment.
Properties
IUPAC Name |
2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCLMNDDPTZJHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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